Home > Products > Screening Compounds P72629 > N-(4-Chlorophenyl)-2-[N-(4-ethoxyphenyl)methanesulfonamido]propanamide
N-(4-Chlorophenyl)-2-[N-(4-ethoxyphenyl)methanesulfonamido]propanamide -

N-(4-Chlorophenyl)-2-[N-(4-ethoxyphenyl)methanesulfonamido]propanamide

Catalog Number: EVT-4115876
CAS Number:
Molecular Formula: C18H21ClN2O4S
Molecular Weight: 396.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-1-(4-Chlorophenyl)-N-(nitrophenyl)methanimine []

    Compound Description: (E)-1-(4-Chlorophenyl)-N-(nitrophenyl)methanimine is a Schiff base synthesized from 4-chloroaniline and 2-nitrobenzaldehyde. The compound was characterized and analyzed for its spectral features, electronic structure, and potential biological activity through molecular docking studies. []

    Relevance: This compound shares a similar structure with N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. Both compounds contain the 4-chlorophenyl moiety. Furthermore, both compounds are investigated for their potential biological activity, with this compound focusing on Spermidine dehydrogenase inhibition. []

-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines [, ]

    Compound Description: This series of compounds represents derivatives of 1,3,5-oxadiazine, a class recognized for its potential biological activities in pharmacy, medicine, and agriculture. [] In silico analysis suggests these compounds could potentially act as antagonists of VEGFR-1. []

    Relevance: The presence of the 4-chlorophenyl group links these compounds to N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. The exploration of different dehydrosulfurization methods for their synthesis highlights the interest in optimizing synthetic routes for similar compounds. [] Additionally, the exploration of these compounds as potential VEGFR-1 antagonists showcases the investigation of similar structures for various biological activities. []

-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamides []

    Compound Description: This series of chlorophenyl-furfuryl-based 1,2,4-triazole derivatives was synthesized and evaluated for 15-lipoxygenase (15-LOX) inhibitory activity. Several compounds in this series showed potent 15-LOX inhibition with good cellular viability. []

    Relevance: The shared 4-chlorophenyl moiety connects this compound series to N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. The focus on anti-inflammatory activity through 15-LOX inhibition emphasizes the potential for related compounds to target inflammatory pathways. []

(E)-N 1-(2-((2-aminocyclohexydiimino)(phenyl)methyl)-4-chlorophenyl)-N 2-(2-benzyl-4-chlorophenyl)oxalamide []

    Compound Description: This compound, abbreviated as H2L, forms the basis for a copper(II) complex, CuL(MeOH). H2L acts as a tetradentate ligand, coordinating to the copper ion through four nitrogen atoms. The complex formation and its structure were studied through X-ray crystallography and EPR spectroscopy. []

    Relevance: The presence of the 4-chlorophenyl group links this compound to N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. This connection highlights the versatility of this moiety in coordinating with metal ions to form complexes, as observed in the CuL(MeOH) complex. []

N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine [, ]

    Compound Description: This compound, synthesized from 1-(4-chlorophenyl)-1,4-dihydro-4-oxo-6-methylpyridazine-3-carboxylic acid and N′-tert-butyl-N-(2,4-dichlorobenzoyl) hydrazine, has its crystal structure determined by X-ray diffraction, revealing a dimeric structure stabilized by intermolecular hydrogen bonds. [, ]

    Relevance: This compound features the 4-chlorophenyl group also present in N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. The presence of this moiety in a molecule with a defined crystal structure provides insights into its potential spatial arrangement and interactions in similar compounds. [, ]

-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine []

    Compound Description: This 2-amino imidazole derivative was synthesized using an environmentally friendly approach employing a ChCl (cholinium chloride)/urea eutectic mixture. The synthesis involved regioselective alkylation, intramolecular condensation, and tautomerization/aromatization steps. []

    Relevance: The 5-(4-chlorophenyl) group structurally links this compound to N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. This compound highlights the use of green chemistry approaches for synthesizing similar compounds. []

-[amino]-N-(un/substituted-phenyl)acetamides []

    Compound Description: This series of compounds was synthesized and evaluated for their antibacterial and antifungal activities. Some compounds, especially the one with a 3,5-dimethylphenyl substituent, showed promising antimicrobial potential with low hemolytic activity. []

    Relevance: These compounds share the 4-chlorophenyl moiety with N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. The focus on antimicrobial and antifungal activities highlights the potential for similar compounds to exhibit such properties. []

(2R,4R)-N-(4-chlorophenyl)-N-(2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl)-4-methoxypyrrolidine-1,2-dicarboxamide (PD 0348292) []

    Compound Description: (2R,4R)-N-(4-chlorophenyl)-N-(2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl)-4-methoxypyrrolidine-1,2-dicarboxamide, also known as PD 0348292, is a potent and selective factor Xa inhibitor. This compound demonstrated good oral bioavailability and efficacy in preclinical studies and progressed to phase II clinical trials for thrombotic disorders. []

    Relevance: This compound shares the 4-chlorophenyl pharmacophore with N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, highlighting the use of this moiety in developing therapeutic agents. The success of PD 0348292 in clinical trials showcases the potential for related compounds containing the 4-chlorophenyl group to yield effective drug candidates. []

N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide []

    Compound Description: This triazole derivative was synthesized using 4-chlorobenzenamine as the starting material. The synthesis involved a five-step process, and the final reaction conditions between the triazole ester and ethylenediamine were optimized to achieve a high yield. []

    Relevance: This compound contains the 4-chlorophenyl group, linking it structurally to N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. The optimization of its synthesis highlights the importance of developing efficient routes for similar compounds. []

(S)-N-(1-(4-chlorphenyl)ethyl)-2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylthio)acetamide []

    Compound Description: This novel triazolopyrimidine herbicide was synthesized using optically pure (S)-1-(4-chlorophenyl)ethylamine as the starting material. The synthesis was achieved through enzymatic resolution followed by chemical transformations, yielding the final product with high purity. []

    Relevance: This compound shares the 4-chlorophenyl group with N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. The development of this compound as a herbicide demonstrates the diverse applications of molecules containing the 4-chlorophenyl moiety. []

(±)-, (+)-, and (-)-1-(2-chlorophenyl)-N-(1-methylpropyl)-N- (2-isothiocyanatoethyl)-3-isoquinolinecarboxamide and 1-(2-isothiocyanatoethyl)-7-chloro-1,3-dihydro-5-(4-chlorophenyl) -2H-1,4-benzodiazepin-2-one []

    Compound Description: This series of novel ligands was designed to bind irreversibly and selectively to peripheral type benzodiazepine receptors (PBR). These compounds exhibit nanomolar affinities for PBR and are potentially valuable tools for investigating PBR. []

    Relevance: These compounds, specifically the 1-(2-isothiocyanatoethyl)-7-chloro-1,3-dihydro-5-(4-chlorophenyl)-2H-1,4-benzodiazepin-2-one, contain the 4-chlorophenyl group, linking them to N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. The development of these ligands highlights the significance of the 4-chlorophenyl moiety in designing molecules with specific receptor interactions. []

(S)- and (R)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-pyrrolidinecarboxamide [, ]

    Compound Description: These proline-derived ligands have proven valuable in synthesizing tailor-made α- and β-amino acids in enantiomerically pure forms. These ligands offer a recyclable and efficient approach to accessing unusual amino acids, crucial for developing bioactive peptides and novel chemical entities. [, ]

    Relevance: These compounds share the 4-chlorophenyl moiety with N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. This shared structural feature highlights the utility of such compounds as chiral building blocks for synthesizing more complex molecules. [, ]

(S)-1-(4-methoxy-3-ethoxy)phenyl-2-methylsulfonyl ethylamine []

    Compound Description: This compound is a key intermediate in the synthesis of Apremilast, a medication used to treat psoriasis and psoriatic arthritis. The synthesis utilizes a Grignard reaction, followed by hydrolysis and reduction, to obtain the target compound. []

    Relevance: While not containing a 4-chlorophenyl group, this compound's role as an intermediate in Apremilast synthesis is relevant to N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide due to the shared methylsulfonyl moiety. This similarity in structure suggests a potential area of investigation for the target compound in the context of similar biological activities or synthetic pathways. []

Organotin(IV) Complexes Containing 1-(4-Chlorophenyl)-1-cyclopentanecarboxylato Ligands []

    Compound Description: These organotin(IV) complexes incorporate the 1-(4-chlorophenyl)-1-cyclopentanecarboxylato ligand. These complexes were characterized and investigated for their electrochemical behavior and in vitro antitumor activities. The study found a correlation between their reduction potential and antitumor activity. []

    Relevance: The presence of the 4-chlorophenyl group in the 1-(4-chlorophenyl)-1-cyclopentanecarboxylato ligands connects these complexes to N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. This highlights the use of the 4-chlorophenyl moiety in designing metal complexes with potential biological activities, such as antitumor properties. []

-Amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile and 3-Amino-1-(4-chlorophenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile []

    Compound Description: These two compounds, 2-amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile and 3-amino-1-(4-chlorophenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile, form a 1:4 co-crystal. The crystal structure reveals hydrogen bonding interactions between the two molecules. []

    Relevance: Both compounds share the 4-chlorophenyl substituent with N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. Examining these compounds in a co-crystal provides valuable insights into the potential intermolecular interactions and solid-state packing arrangements of similar compounds. []

(1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine []

    Compound Description: This compound, (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine, was synthesized and its structure confirmed by X-ray crystallography. This compound serves as a valuable intermediate in synthesizing new imidazole-containing antifungal agents. []

    Relevance: This compound shares the 4-chlorophenyl group with N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. The development of this compound as an intermediate for antifungal agents highlights the potential of similar compounds in medicinal chemistry. []

-(4-Chlorophenyl)piperazine-1,4-diium tetrachloridozincate(II) monohydrate []

    Compound Description: This compound features a zinc atom tetrahedrally coordinated by four chlorine atoms. The crystal structure reveals an intricate network of hydrogen bonds involving water molecules, the 1-(4-chlorophenyl)piperazine-1,4-diium cations, and the [ZnCl4]2− anions. This compound also exhibits π–π stacking interactions between adjacent aromatic rings. []

    Relevance: The 1-(4-chlorophenyl) group present in the cation links this compound to N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. This connection showcases the ability of the 4-chlorophenyl moiety to participate in diverse non-covalent interactions, such as hydrogen bonding and π–π stacking, influencing the solid-state structure and potentially impacting physicochemical properties. []

N-[1-(4-chlorophenyl)-1H-pyrrol-2-yl-13C4-methyleneamino]guanidinium acetate []

    Compound Description: This 13C and 14C labeled compound was synthesized for potential use in metabolic studies. The synthesis involved a four-step procedure, highlighting the ability to introduce isotopic labels into similar structures. []

    Relevance: The presence of the 4-chlorophenyl group connects this compound to N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. The ability to introduce isotopic labels into such molecules is valuable for studying their metabolic fate and distribution, providing insights into their pharmacokinetic properties. []

(E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl) methylene)-1H-1, 2, 3-triazole-4-carbohydrazide []

    Compound Description: This compound was synthesized and its crystal structure was analyzed. DFT studies were also performed on this compound, and molecular docking simulations were conducted to assess its potential biological activity. []

    Relevance: This compound, containing the 4-chlorophenyl group, is structurally related to N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. The computational studies performed on this compound highlight the potential for using similar techniques to investigate the properties and activities of related compounds. []

(E)-4-(2-(1-(4-chlorophenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)vinyl)-N,N-dimethylaniline (CPPIVI) []

    Compound Description: (E)-4-(2-(1-(4-chlorophenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)vinyl)-N,N-dimethylaniline, also known as CPPIVI, was synthesized using a nano rutile TiO2 catalyst under solvent-free conditions. The compound was characterized, and its interaction with superparamagnetic nanoparticles was studied. []

    Relevance: This compound contains the 4-chlorophenyl group, linking it to N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. The use of a nano rutile TiO2 catalyst for its synthesis highlights potential alternative synthetic routes for similar compounds. []

-Chlorobenzoyl-N-(2-amino-4-chlorophenyl) anthranilic acid []

  • Compound Description: This anthranilic acid derivative, designed based on the analgesic drug mefenamic acid, was synthesized and tested for its analgesic activity in mice. Docking studies suggested higher analgesic activity compared to mefenamic acid. []
  • Relevance: While not directly containing a 4-chlorophenyl group, this compound's structural similarity to anthranilic acid derivatives makes it relevant to N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, as both share a common aromatic core structure. The successful design of this compound as a potential analgesic highlights the potential for exploring similar modifications on the target compound to enhance its biological activity. []

-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) []

  • Compound Description: This compound, 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1), is a cannabinoid CB1 receptor allosteric antagonist. Studies showed it reduces CB1 receptor ligand functional efficacy in the cerebellum, suggesting potential therapeutic applications in CNS diseases. []
  • Relevance: This compound, containing the 4-chlorophenyl group, is structurally related to N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. The exploration of its activity as a CB1 receptor allosteric antagonist suggests potential research avenues for the target compound concerning its interaction with similar receptor systems and potential therapeutic applications in CNS disorders. []

-(4-chlorophenyl)-N-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)methyl)-2,2-difluoroacetamide []

    Compound Description: Lyophilized formulations of this compound are disclosed for treating, managing, and/or preventing cancer. The formulations highlight the therapeutic potential of this compound in oncology. []

    Relevance: The shared 4-chlorophenyl group with N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide highlights the presence of this moiety in compounds investigated for their anticancer properties. This structural similarity suggests a potential research direction for the target compound in the context of oncology. []

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide [, ]

    Compound Description: This high-affinity and selective dopamine D4 receptor ligand has been the subject of structure-affinity relationship studies to optimize its binding profile. [, ]

    Relevance: While structurally dissimilar to N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, both share the 4-chlorophenyl group. This shared feature emphasizes the versatility of this moiety in developing compounds with diverse biological targets, from dopamine receptors to potential targets of the title compound. The structure-activity relationship studies conducted on this ligand offer valuable insights into modifying similar compounds to optimize their binding affinity and selectivity profiles. [, ]

Properties

Product Name

N-(4-Chlorophenyl)-2-[N-(4-ethoxyphenyl)methanesulfonamido]propanamide

IUPAC Name

N-(4-chlorophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide

Molecular Formula

C18H21ClN2O4S

Molecular Weight

396.9 g/mol

InChI

InChI=1S/C18H21ClN2O4S/c1-4-25-17-11-9-16(10-12-17)21(26(3,23)24)13(2)18(22)20-15-7-5-14(19)6-8-15/h5-13H,4H2,1-3H3,(H,20,22)

InChI Key

MJGHECUAOVFZBP-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.